6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
Description
6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a 2-methoxyphenyl group at position 2. This scaffold is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are pharmacologically significant due to their structural diversity and bioactivity . The methoxy group at the ortho position of the aryl ring introduces steric and electronic effects that influence metabolic stability, solubility, and target interactions.
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-5-3-2-4-11(13)12-9-17-8-10(15)6-7-14(17)16-12/h2-9H,1H3 |
InChI Key |
BRXJHLNPVASISC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
-
- 6-Chloro-2-aminopyridine (providing the 6-chloro substituent)
- 2-Methoxyphenacyl bromide or 2-methoxybenzaldehyde (providing the 2-(2-methoxyphenyl) substituent)
- Base catalyst such as DBU
Solvent : A mixture of ethanol and water (1:1 v/v) or other green solvents.
Temperature : Room temperature to mild heating (25-80 °C depending on protocol).
Reaction Time : Typically 1–6 hours.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the endocyclic nitrogen of 6-chloro-2-aminopyridine on the electrophilic carbon of the phenacyl bromide or aldehyde, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization and deprotonation yield the imidazo[1,2-a]pyridine core with the desired substituents.
Representative Reaction Scheme
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 6-Chloro-2-aminopyridine + 2-methoxyphenacyl bromide, DBU, EtOH/H2O, rt | 6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine | 65–94% |
Optimization and Catalysis
Catalyst Loading : DBU catalyst loading can be as low as 1 mol% without compromising yield, confirming catalytic efficiency.
Atom Economy : The reaction exhibits good atom economy (66–73%), indicating minimal waste generation.
Environmental Considerations : Use of aqueous ethanol as solvent and room temperature conditions make the process environmentally benign and scalable.
Alternative Synthetic Routes
Vilsmeier-Haack Reaction : For related derivatives, formylation via phosphorus oxychloride and dimethylformamide in chloroform introduces aldehyde groups that can be further transformed into the target compound.
Bromination and Functional Group Substitution : Sequential bromination followed by nucleophilic substitution can introduce the chlorine and methoxyphenyl groups at the desired positions.
Characterization Techniques for the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton and carbon NMR confirm the presence and position of methoxy and chloro substituents.
Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern consistent with the target compound.
X-ray Crystallography : Provides detailed structural information including crystal packing and non-covalent interactions, useful for confirming substitution pattern.
Chromatographic Methods : Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment (>95%) are standard.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the C-6 Position
The chlorine atom at position 6 undergoes nucleophilic substitution under mild conditions. This reaction is critical for introducing diverse functional groups.
Key Reagents and Conditions
-
Amines : Reactions with primary/secondary amines (e.g., morpholine, piperidine) in ethanol/water (1:1 v/v) at 25°C for 2–4 hours yield 6-amino derivatives .
-
Thiols : Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C substitutes chlorine with thiol groups in 60–75% yield .
-
Alkoxides : Methanol/sodium methoxide under reflux conditions produce 6-methoxy derivatives .
Representative Data
| Nucleophile | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Piperidine | H2O/EtOH | DBU | 25 | 3 | 82 |
| NaSH | DMF | – | 80 | 6 | 68 |
| NaOMe | MeOH | – | 65 | 4 | 72 |
Oxidation Reactions
The imidazo[1,2-a]pyridine ring and methoxyphenyl group are susceptible to oxidation.
Oxidation of the Heterocyclic Core
-
Potassium permanganate (KMnO4) in acidic medium oxidizes the pyridine ring to pyridine N-oxide derivatives, confirmed by IR absorption at 1,250–1,300 cm⁻¹ .
-
Hydrogen peroxide (H2O2) in acetic acid selectively oxidizes the C-3 position, forming a ketone (confirmed by ¹³C NMR at δ 205 ppm) .
Methoxyphenyl Group Oxidation
-
Ceric ammonium nitrate (CAN) in acetonitrile converts the methoxy group to a carbonyl, yielding 2-(2-carboxyphenyl) derivatives .
Reduction Reactions
The compound undergoes selective reduction under controlled conditions.
Reduction of the Imidazo Ring
-
Sodium borohydride (NaBH4) in methanol reduces the C=N bond, forming a dihydroimidazo[1,2-a]pyridine intermediate (¹H NMR: δ 4.2 ppm, multiplet) .
-
Catalytic hydrogenation (H2/Pd-C) in ethanol saturates the pyridine ring, producing a tetrahydropyridine derivative .
Functional Group Reduction
-
Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) reduces the methoxy group to a hydroxyl group, though yields are low (≤40%) due to competing ring reduction .
Electrophilic Aromatic Substitution
The electron-rich methoxyphenyl group directs electrophilic substitution at the para position.
Nitration
Sulfonation
-
Fuming H2SO4 at 100°C produces a sulfonic acid derivative, isolated as the sodium salt (elemental analysis: S 9.8%) .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-couplings.
Suzuki-Miyaura Coupling
-
Boronates : With arylboronic acids (e.g., phenylboronic acid), Pd(PPh3)4 in dioxane/water (3:1) yields biaryl derivatives (85–92% yield) .
Heck Reaction
-
Alkenes : Using styrene and Pd(OAc)2, the reaction forms a vinyl-substituted product (¹H NMR: δ 6.8–7.3 ppm, multiplet) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in dichloromethane induces ring-opening, forming a diazepine intermediate via [4+2] cycloreversion .
Biological Derivatization
The compound serves as a scaffold for bioactive analogs:
Scientific Research Applications
6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting essential biological processes in pathogens. This inhibition leads to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Table 1: Substituent-Driven Properties
Key Observations :
- Electron-Withdrawing Groups (Cl, CF₃) : Dihalogenation (e.g., Alpidem) reduces metabolic stability due to increased susceptibility to oxidative metabolism . In contrast, trifluoromethyl groups enhance lipophilicity and resistance to degradation .
- Electron-Donating Groups (OCH₃) : The 2-methoxyphenyl group in the target compound likely improves metabolic stability compared to halogenated analogs, as methoxy groups are less prone to rapid enzymatic cleavage .
- Heteroaromatic Substituents (Thiophene) : Thiophene-containing derivatives exhibit synthetic feasibility but may face solubility limitations in aqueous media .
Pharmacological and Biochemical Profiles
Key Observations :
- AChE Inhibition : Bulky substituents (e.g., biphenyl at position 2) enhance AChE binding affinity, while halogenation at position 6 has minimal direct impact on this target .
- Corrosion Inhibition : Chloro-fluorophenyl derivatives demonstrate dual utility in materials science and pharmacology .
- CFTR Modulation : Chloromethyl intermediates (e.g., 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine) are critical for synthesizing CFTR-targeting compounds .
Metabolic and Physicochemical Stability
- Metabolic Degradation : Dihalogenated derivatives (e.g., Alpidem) undergo rapid hepatic clearance, whereas 2-methoxyphenyl or 4-fluorophenyl analogs show prolonged stability due to reduced electrophilicity .
- Solubility: Phosphonopropionic acid derivatives (e.g., 3-nitroimidazo[1,2-a]pyridines) exhibit improved aqueous solubility via hydrophilic functionalization .
Biological Activity
6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical formula for 6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is C14H11ClN2O. The synthesis of this compound typically involves multi-step reactions that include halogenation and nucleophilic substitution. The imidazo[1,2-a]pyridine scaffold is known for its ability to interact with various biological targets, making it a valuable structure in medicinal chemistry.
Anticancer Properties
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can induce apoptosis in cancer cell lines such as HT-29 and Caco-2. The mechanism involves the release of cytochrome c from mitochondria and subsequent activation of caspases 3 and 8, leading to programmed cell death .
Case Study: Inhibition of PI3Kα
One notable study focused on the design and synthesis of derivatives that inhibit PI3Kα, a critical enzyme in cancer signaling pathways. The derivatives were evaluated for their ability to inhibit cell proliferation in various cancer models. Results indicated that modifications to the imidazo[1,2-a]pyridine structure enhanced its efficacy against tumor cells while maintaining low toxicity to normal cells .
Antimicrobial Activity
In addition to anticancer properties, 6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has also shown antimicrobial activity. Compounds derived from this scaffold have been tested against various bacterial strains, demonstrating significant inhibitory effects. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
Other Biological Activities
Imidazo[1,2-a]pyridine compounds are also being explored for their potential in treating other conditions. They have been reported to possess anticonvulsant, antiulcer, and analgesic properties. These diverse activities suggest that the imidazo[1,2-a]pyridine scaffold could be a promising lead for developing new therapeutic agents across different medical fields .
The biological activity of 6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is attributed to its ability to interact with specific cellular targets:
- Caspase Activation : Induces apoptosis through caspase pathways.
- Enzyme Inhibition : Acts as a selective inhibitor for key enzymes involved in cancer progression.
- Membrane Disruption : Alters bacterial cell membranes leading to cell death.
Data Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
